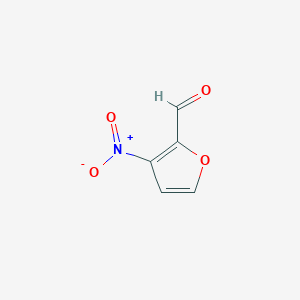

3-Nitrofuran-2-carbaldehyde

説明

特性

IUPAC Name |

3-nitrofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4/c7-3-5-4(6(8)9)1-2-10-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEJRQSXLRKGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10494911 | |

| Record name | 3-Nitrofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65019-14-9 | |

| Record name | 3-Nitrofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Nitrofuran 2 Carbaldehydes and Analogues

General Nitration Strategies for Furan (B31954) Systems

The introduction of a nitro group onto a furan ring is a key step in the synthesis of many biologically active nitrofuran compounds. Furan's electron-rich nature makes it susceptible to electrophilic substitution, but also prone to ring-opening and polymerization under harsh acidic conditions. imperial.ac.uk Therefore, nitration methods must be carefully selected. A common method for the nitration of furan involves using a mixture of nitric acid and acetic anhydride (B1165640), which forms the milder nitrating agent, acetyl nitrate (B79036). imperial.ac.uknumberanalytics.com This approach typically leads to the substitution at the C2 position, yielding 2-nitrofuran. numberanalytics.com

Regioselective Nitration Techniques

Achieving regioselectivity in the nitration of furan systems, especially to obtain substitution at the C3 position, is a significant challenge. Standard nitration conditions strongly favor substitution at the more reactive C2 (or C5) position. To direct the nitro group to the C3 position, chemists often employ strategies that involve blocking the more reactive positions or using precursors where the desired substitution pattern is pre-installed.

Advanced nitrating agents have been developed to afford greater control over regioselectivity. For instance, the use of tetrabutylammonium (B224687) nitrate (TBAN) in combination with trifluoroacetic anhydride (TFAA) has been shown to be effective for the exclusive nitration at specific positions in certain heterocyclic systems, offering a milder alternative to classical acidic mixtures. researchgate.net While direct application to simple furans for 3-nitration is not widely documented, this principle of using less aggressive, anhydrous nitrating conditions is crucial. The regioselectivity can also be influenced by the electronic environment of the furan ring, which is dictated by existing substituents. Deactivating groups can alter the typical substitution pattern, potentially favoring less common isomers. nih.gov

Precursor Design and Transformation Pathways

Given the difficulty of direct 3-nitration, the synthesis of 3-nitrofurans often relies on carefully designed precursors. This strategy involves starting with a furan derivative that already has substituents to guide the incoming nitro group or a molecule that can be cyclized to form the desired substituted furan.

One approach is to start with a furan that has a directing group at the C2 position which can later be removed or transformed. For example, a bulky group at C2 might sterically hinder electrophilic attack, making the C5 and C3 positions more accessible. A more common and effective strategy is to synthesize the furan ring from acyclic precursors already containing the nitro group in the correct relative position. This method, known as the Feist-Benary furan synthesis or similar cyclization reactions, provides a powerful way to construct the furan ring with defined substitution patterns. acs.org For instance, the reaction between an α-halo ketone and the enolate of a β-keto ester or a related nitro-activated compound can lead to substituted furans. By choosing the appropriate starting materials, one can construct a furan ring with a substituent at the 3-position that is either the nitro group itself or a group that can be converted to a nitro group.

Targeted Synthesis of 3-Nitrofuran-2-carbaldehyde

The direct synthesis of this compound is not straightforward due to the preferred α-substitution (C2/C5) of the furan ring in most electrophilic reactions like nitration and formylation. numberanalytics.comjk-sci.com Therefore, a multi-step approach is typically necessary.

A plausible synthetic route involves:

Protection or Modification of the Aldehyde Group : Starting with furan-2-carbaldehyde, the aldehyde group could be protected (e.g., as an acetal) to prevent its oxidation during the subsequent nitration step.

Directed Nitration : The challenge remains the regioselective introduction of the nitro group at the C3 position. It is more likely that nitration would yield a mixture of 4-nitro and 5-nitro isomers.

Synthesis from Precursors : A more controlled method would involve starting with a 3-nitrofuran precursor and then introducing the formyl group at the C2 position. This could potentially be achieved through lithiation of 3-nitrofuran at the C2 position followed by reaction with a formylating agent like dimethylformamide (DMF). However, the stability of 3-nitrofuran under such conditions would be a concern.

A documented approach suggests the synthesis can be achieved through methods like the Vilsmeier-Haack reaction to introduce the formyl group onto a furan derivative, followed by nitration using nitric acid and sulfuric acid. smolecule.com The presence of the electron-withdrawing carbaldehyde group at C2 would deactivate this position and the adjacent C3 position to some extent, but would strongly deactivate the C5 position, potentially making the C4 and C3 positions targets for nitration. Achieving selective C3 nitration would still require careful optimization of reaction conditions. The compound is described as a yellow to brown substance, and the presence of the nitro group enhances its electrophilic character. cymitquimica.com

Formylation Reactions in Furan Chemistry

Formylation, the introduction of an aldehyde group (-CHO), is a fundamental reaction in furan chemistry. The most widely used method is the Vilsmeier-Haack reaction . jk-sci.comorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). jk-sci.comresearchgate.net When applied to furan, the reaction readily occurs at the electron-rich C2 position to produce furan-2-carbaldehyde (furfural). numberanalytics.comquimicaorganica.org The reaction is generally high-yielding for furan and its derivatives. researchgate.netacs.org

The relative reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction is pyrrole (B145914) > furan > thiophene. jk-sci.com The reaction proceeds via an electrophilic aromatic substitution where the Vilsmeier reagent is the active electrophile. organic-chemistry.org

Another method, though less common for furan itself due to its acid sensitivity, is the Gattermann reaction , which uses hydrogen cyanide and a Lewis acid catalyst like tin(IV) chloride (SnCl₄) instead of the harsher aluminum chloride (AlCl₃) that can cause furan to polymerize. intermediateorgchemistry.co.uk

| Reaction | Reagents | Typical Position of Formylation | Yield (Furfural) |

| Vilsmeier-Haack | DMF, POCl₃ | C2 | 64-83% researchgate.netacs.org |

| Gattermann | HCN, HCl, SnCl₄ | C2 | Moderate intermediateorgchemistry.co.uk |

Isotope Labeling in Furan-2-carbaldehyde Synthesis for Mechanistic Probes

Isotope labeling is a crucial technique for elucidating reaction mechanisms, tracking metabolic pathways, and understanding the properties of molecules. mdpi.comresearchgate.net In the context of furan-2-carbaldehyde synthesis, deuterium (B1214612) (²H or D) labeling is often employed.

A primary application is in the study of the Vilsmeier-Haack formylation mechanism. By using a deuterated formylating agent, such as deuterated dimethylformamide (DMF-d₇), one can synthesize furan-2-carbaldehyde with a deuterium atom on the aldehyde carbon (furan-2-carbaldehyde-d). mdpi.comresearchgate.net This allows researchers to confirm that the aldehyde carbon originates from the formylating agent. A recent study demonstrated a quantitative (99% yield) synthesis of furan-2-carbaldehyde-d starting from furan, using DMF-d₇ and oxalyl chloride. mdpi.com The degree of deuteration achieved was greater than 99%.

Such labeled compounds are invaluable for:

Mechanistic Clarification : Following the path of the labeled atom through a reaction sequence. For example, isotope-labeling studies could be used to investigate the kinetics of Knoevenagel condensation reactions involving furan-2-carbaldehyde.

Spectroscopic Analysis : The difference in mass and nuclear spin between isotopes like ¹H and ²H leads to distinct signals in NMR and mass spectrometry, allowing for detailed structural and quantitative analysis. mdpi.com

Kinetic Isotope Effect Studies : Comparing the reaction rates of deuterated versus non-deuterated reactants can provide insight into the rate-determining step of a reaction.

Green Chemistry Perspectives in Furan-Based Synthesis

Furan-based synthesis is central to the principles of green chemistry, primarily because the parent compound, furfural (B47365) (furan-2-carbaldehyde), is a key platform chemical derived from renewable biomass. catalysis-summit.comfrontiersin.org Lignocellulosic biomass, such as agricultural waste, is rich in pentose (B10789219) sugars (like xylose from hemicellulose), which can be converted to furfural through acid-catalyzed dehydration. rsc.orgrsc.orgmdpi.com

Key aspects of green chemistry in this field include:

Use of Renewable Feedstocks : The production of furfural from non-food biomass is a cornerstone of sustainable chemistry, reducing reliance on fossil fuels. uliege.befrontiersin.org

Development of Greener Catalysts : Research focuses on replacing corrosive and difficult-to-recycle homogeneous acid catalysts (like sulfuric acid) with solid acid catalysts such as zeolites, functionalized resins, and ionic liquids. frontiersin.orgrsc.orgnih.gov These heterogeneous catalysts are more easily separated from the reaction mixture and can often be reused.

Energy Efficiency : Microwave-assisted heating is being explored to shorten reaction times and reduce energy consumption in the conversion of sugars to furfural. frontiersin.orggoogle.com

Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core green chemistry principle. The direct conversion of biomass to functionalized furans is an example of this. uliege.be

Benign Solvents : The use of biphasic solvent systems or green solvents like deep eutectic solvents (DESs) can improve furfural yield by continuously extracting it from the aqueous reaction phase, thereby preventing its degradation and improving process sustainability. rsc.orgfrontiersin.org

The transition towards these sustainable practices is making the production of furan derivatives, including precursors for compounds like this compound, more environmentally friendly and economically viable. catalysis-summit.comrsc.org

Advanced Spectroscopic Characterization in Nitrofuran Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of various nuclei, researchers can map out the carbon-hydrogen framework and probe the electronic environment of the furan (B31954) ring system.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides definitive information on the structure of nitrofuran derivatives. While specific spectral data for 3-Nitrofuran-2-carbaldehyde is not extensively detailed in readily available literature, analysis of the closely related isomer, 5-Nitrofuran-2-carbaldehyde, offers significant insight into the chemical shifts and coupling constants expected for this class of compounds.

For 5-Nitrofuran-2-carbaldehyde, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aldehyde proton and the two protons on the furan ring. rsc.org The aldehyde proton appears as a singlet at approximately 9.82 ppm, a downfield shift characteristic of protons attached to a carbonyl group. rsc.org The furan ring protons appear as doublets, indicating their coupling to each other. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde group in 5-Nitrofuran-2-carbaldehyde is highly deshielded, appearing around 178.45 ppm. rsc.org The carbon atoms of the furan ring and the carbon bearing the nitro group also show characteristic chemical shifts. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for 5-Nitrofuran-2-carbaldehyde in CDCl₃ (Data is for the 5-nitro isomer and serves as a reference for the nitrofuran-carbaldehyde scaffold)

| Nucleus | Chemical Shift (δ, ppm) | Signal Multiplicity | Assignment | Reference |

| ¹H | 9.82 | Singlet (s) | Aldehyde (-CHO) | rsc.org |

| ¹H | 7.41 | Doublet (d) | Furan-H | rsc.org |

| ¹H | 7.34 | Doublet (d) | Furan-H | rsc.org |

| ¹³C | 178.45 | - | Carbonyl (C=O) | rsc.org |

| ¹³C | 151.09 | - | Furan-C | rsc.org |

| ¹³C | 118.92 | - | Furan-C | rsc.org |

| ¹³C | 111.86 | - | Furan-C | rsc.org |

²H (deuterium) NMR investigations are less common but are powerful for studying reaction mechanisms and isotopic labeling. For instance, in studies of deuterated furan-2-carbaldehyde (furfural-d), the ²H NMR spectrum shows a characteristic resonance for the deuterium (B1214612) atom. mdpi.com In a DMSO solution, the aldehyde deuterium resonance of furfural-d was observed at 9.35 ppm. mdpi.comresearchgate.net Such studies are crucial for confirming the position of isotopic labels. researchgate.net

The substitution of an atom with one of its isotopes, such as replacing a proton (¹H) with deuterium (²H), can induce small but measurable changes in the NMR chemical shifts of nearby nuclei. This is known as an isotope shift. This phenomenon is particularly useful for signal assignment in complex spectra.

In the case of furan-2-carbaldehyde, replacing the aldehyde proton with deuterium results in a noticeable upfield shift for the attached carbon atom (a one-bond isotope effect) and a smaller upfield shift for the adjacent C2 carbon of the furan ring (a two-bond isotope effect). mdpi.comresearchgate.net A comparison of the ¹³C-NMR spectra of furan-2-carbaldehyde and its deuterated analogue revealed a deuterium isotope shift of approximately -20.6 Hz for the aldehyde carbon and -2.4 Hz for the C2 ring carbon. mdpi.comresearchgate.net These shifts confirm the connectivity and electronic interactions within the molecule. Similar effects would be anticipated in this compound upon isotopic labeling.

Table 2: Deuterium Isotope Shift in Furan-2-carbaldehyde

| Carbon Atom | Isotope Shift (Δδ) | Reference |

| C1 (Carbonyl) | ~20.6 Hz | mdpi.comresearchgate.net |

| C2 (Ring Carbon) | ~2.4 Hz | mdpi.comresearchgate.net |

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally effective for identifying functional groups, as each group has characteristic absorption or scattering frequencies.

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In this compound, the key functional groups—aldehyde and nitro group—exhibit strong, characteristic absorption bands.

Analysis of related 5-nitrofuran derivatives provides a clear indication of the expected frequencies. acs.orgnih.gov

C=O Stretch: The aldehyde carbonyl group (C=O) typically shows a strong, sharp absorption band in the region of 1660-1700 cm⁻¹. Studies on related nitrofurans show this peak appearing around 1667-1697 cm⁻¹. acs.org

NO₂ Stretches: The nitro group (NO₂) is characterized by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretch is typically found in the 1520-1560 cm⁻¹ range, while the symmetric stretch appears in the 1320-1350 cm⁻¹ region. acs.org These bands are often very strong and are diagnostic for the presence of the nitro group.

Table 3: Representative IR Absorption Frequencies for Functional Groups in 5-Nitrofuran Derivatives

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Reference |

| Aldehyde (C=O) | Stretch | 1660 - 1700 | acs.org |

| Nitro (NO₂) | Asymmetric Stretch | 1528 - 1538 | acs.org |

| Nitro (NO₂) | Symmetric Stretch | 1323 - 1350 | acs.org |

| C-N | Stretch | 1266 - 1284 | acs.orgnih.gov |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, some vibrations that are weak in IR may be strong in Raman, and vice versa.

For aromatic and conjugated systems like this compound, Raman spectroscopy is particularly useful for identifying vibrations of the carbon skeleton and symmetric vibrations of substituent groups. nih.gov The symmetric stretching vibration of the nitro group, for example, often produces a strong and easily identifiable Raman band. researchgate.net Likewise, the breathing modes of the furan ring are typically Raman active. The combination of IR and Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule, providing a detailed vibrational fingerprint. smolecule.com

Mass Spectrometric Elucidation of Molecular Structures

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The high-resolution mass spectrum would confirm its elemental composition. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions.

Based on the analysis of the parent compound, furan-2-carbaldehyde, key fragmentation pathways can be predicted. mdpi.com The electron ionization (EI-MS) spectrum of furan-2-carbaldehyde shows a molecular ion peak at m/z = 96. A primary fragmentation is the loss of the aldehyde hydrogen atom (H•) to form a stable furanyl-acylium ion at m/z = 95. mdpi.com Another common fragmentation is the loss of a formyl radical (•CHO), resulting in a furanium cation at m/z = 67, or the loss of carbon monoxide (CO) to give a fragment at m/z = 68.

For this compound, these pathways would be modified by the presence of the nitro group. The molecular ion peak would be expected at m/z = 141. In addition to the fragmentations seen for furan-2-carbaldehyde, characteristic losses associated with the nitro group, such as the loss of NO (30 Da) and NO₂ (46 Da), would be anticipated, providing definitive evidence for its presence and aiding in the structural elucidation.

Table 4: Common Mass Spectral Fragments for the Furan-2-carbaldehyde Scaffold

| m/z Value | Proposed Fragment | Lost Neutral Fragment | Reference |

| 96 | [M]⁺ (Molecular Ion) | - | mdpi.com |

| 95 | [M-H]⁺ | H• | mdpi.com |

| 67 | [M-CHO]⁺ | •CHO | - |

| 68 | [M-CO]⁺ | CO | - |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a foundational technique for the structural analysis of volatile organic compounds. In EI-MS, molecules in the gas phase are bombarded with a high-energy electron beam, typically at 70 electron volts (eV). libretexts.org This process imparts significant energy to the analyte molecule, leading to the ejection of an electron to form a molecular ion (M⁺•) and causing extensive and reproducible fragmentation. libretexts.org While this high energy can sometimes prevent the observation of the molecular ion for less stable compounds, the resulting fragmentation pattern provides a detailed structural fingerprint. libretexts.org

For nitroaromatic compounds, EI mass spectra often show characteristic ions corresponding to the molecular ion [M⁺•] due to the charge stability associated with the aromatic ring. nih.gov The fragmentation of this compound under EI conditions is expected to follow pathways characteristic of both the nitrofuran ring and the aldehyde functional group. The analysis of 2-nitrofuran, a related structure, shows a prominent molecular ion peak. nist.gov General fragmentation patterns for nitroaromatic compounds include the loss of nitro-group-specific fragments, such as [M⁺• - NO] (loss of 30 amu), [M⁺• - NO₂] (loss of 46 amu), and other characteristic cleavages. nih.gov The presence of the aldehyde group introduces additional fragmentation pathways, such as the loss of the formyl radical ([M⁺• - CHO], loss of 29 amu) or carbon monoxide ([M⁺• - CO], loss of 28 amu).

The predicted EI-MS fragmentation data for this compound (Molecular Weight: 141.08 g/mol ) is summarized below.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z (amu) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 141 | [C₅H₃NO₄]⁺• | Molecular Ion |

| 112 | [C₄H₃NO₃]⁺• | CHO |

| 95 | [C₅H₃O₂]⁺ | NO₂ |

| 67 | [C₄H₃O]⁺ | NO₂, CO |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, less volatile, and thermally labile molecules. It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation, making it ideal for molecular weight determination. The technique is commonly coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov

The analysis of this compound by ESI-MS can be performed in both positive and negative ion modes.

Positive Ion Mode: In positive ESI mode, protonated molecules, [M+H]⁺, are readily formed. nih.gov For many nitrofuran derivatives, analysis in positive ESI mode provides high sensitivity. nih.govthermofisher.com The aldehyde functional group can be protonated to facilitate detection.

Negative Ion Mode: Nitroaromatic compounds are known to ionize efficiently in negative mode, often forming a deprotonated molecule [M-H]⁻ or adducts with species present in the mobile phase. researchgate.netresearchgate.net

For quantitative analysis or when dealing with complex matrices, derivatization of the aldehyde group is a common strategy. For instance, metabolites of nitrofuran antibiotics are often derivatized with reagents like 2-nitrobenzaldehyde (B1664092) prior to LC-ESI-MS/MS analysis to enhance ionization efficiency and chromatographic retention. nih.govusda.govjfda-online.com This approach allows for highly sensitive and selective detection. nih.gov

Table 2: Expected Ions in ESI-MS of this compound

| Ionization Mode | m/z (amu) | Proposed Ion |

|---|---|---|

| Positive | 142.0135 | [M+H]⁺ |

| Negative | 140.0017 | [M-H]⁻ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the determination of the elemental composition of an ion, serving as a powerful tool for confirming the identity of known compounds and elucidating the structures of unknown substances. ethz.chacs.org Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution. ethz.ch

For this compound (C₅H₃NO₄), HRMS can definitively confirm its elemental formula by comparing the experimentally measured mass of the molecular ion (or its protonated/deprotonated form) with the calculated exact mass. d-nb.info The combination of HRMS with tandem mass spectrometry (MS/MS) further allows for the accurate mass measurement of fragment ions, providing unequivocal structural confirmation. nih.govresearchgate.net This approach has been successfully used to identify a range of furan derivatives in complex samples. ethz.chresearchgate.net

Table 3: Theoretical and HRMS Data for this compound Ions

| Ion Formula | Ion Type | Calculated Exact Mass (amu) | Hypothetical Measured Mass (amu) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| C₅H₃NO₄ | [M]⁺• | 141.0057 | 141.0059 | 1.4 |

| C₅H₄NO₄ | [M+H]⁺ | 142.0135 | 142.0132 | -2.1 |

| C₅H₂NO₄ | [M-H]⁻ | 140.0017 | 140.0018 | 0.7 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. acs.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. idsi.mdscirp.org

While the specific crystal structure of this compound is not available in the surveyed literature, analysis of closely related nitrofuran derivatives provides significant insight into its expected solid-state characteristics. For example, the crystal structure of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N'-(2-methoxyphenyl) imino thiazolidin-4-one, which contains the 5-nitrofuran-2-ylmethylene moiety, has been determined. researchgate.net Studies on other nitrofuran derivatives reveal that the nitrofuran core tends to be planar. idsi.md In structures containing both a nitrofuran ring and a conjugated side chain, the entire system is often nearly coplanar, a conformation stabilized by the delocalized π-electron system.

Intermolecular interactions are expected to play a crucial role in the crystal lattice of this compound. Hydrogen bonds involving the aldehyde oxygen and nitro group oxygens with hydrogen atoms from adjacent molecules are anticipated. Furthermore, π-π stacking interactions between the aromatic furan rings of neighboring molecules are likely to contribute to the stability of the crystal packing. The crystallographic data for a related nitrofuran derivative is presented below as a reference for the type of structural information obtained from such studies.

Table 4: Representative Crystallographic Data for a Nitrofuran Derivative

| Parameter | Value (for 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N'-(2-methoxyphenyl) imino thiazolidin-4-one) researchgate.net |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.4746 |

| b (Å) | 10.9106 |

| c (Å) | 8.8083 |

| α (°) | 103.6665 |

| β (°) | 91.4910 |

| γ (°) | 84.1433 |

| Volume (ų) | 1065.93 |

| Z (molecules/unit cell) | 2 |

Chemical Reactivity and Mechanistic Organic Transformations of Nitrofuran 2 Carbaldehydes

Reactivity of the Aldehyde Moiety

The aldehyde group in 3-nitrofuran-2-carbaldehyde is a key site for various chemical transformations, including nucleophilic additions, condensations, and oxidations.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of its use as a versatile intermediate in organic synthesis. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated to yield an alcohol. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted furan-2-carbaldehyde. libretexts.orgsmolecule.com

Nucleophilic addition reactions are fundamental to the chemical behavior of aldehydes and ketones. libretexts.org The addition of a nucleophile to the carbonyl carbon results in the rehybridization of this carbon from sp² to sp³. libretexts.org In the case of this compound, the presence of the nitro group further polarizes the carbonyl bond, increasing the partial positive charge on the carbonyl carbon and thus its susceptibility to nucleophilic attack. libretexts.org

Table 1: General Nucleophilic Addition to this compound

| Reactant | Nucleophile | Product |

| This compound | Nu⁻ | 3-Nitro-α-(nucleophile)furfuryl alcohol |

Note: "Nu" represents a generic nucleophile.

Condensation Reactions and Imine Formation

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. smolecule.commasterorganicchemistry.com This reaction is a classic example of nucleophilic addition followed by elimination. The initial addition of the amine to the aldehyde forms a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.com The reaction is often catalyzed by acid. masterorganicchemistry.com

The formation of imines from 5-nitro-substituted furan-2-carbaldehydes has been studied, and it is known that these reactions can proceed to give the corresponding imines in good yields. acs.org For instance, the condensation of 5-nitrofurfural with various amines is a key step in the synthesis of several biologically active compounds. scielo.br While specific studies on this compound are less common, the general principles of imine formation are applicable. The presence of the nitro group is crucial for the reactivity in some condensation reactions, as it can facilitate the necessary delocalization of charge in the intermediates. semanticscholar.org

Table 2: Imine Formation from this compound

| Aldehyde | Amine | Product (Imine) |

| This compound | R-NH₂ | 3-Nitro-N-(R-ylidene)furan-2-methanamine |

Note: "R" represents a generic organic substituent.

Oxidation Pathways

The aldehyde group of this compound can be oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes. Various oxidizing agents can be employed for this purpose. For instance, a ruthenium(II) complex has been shown to be an effective catalyst for the acceptorless dehydrogenation of alcohols to carbonyl compounds and can be further extended to the synthesis of carboxylic acids from aldehydes. acs.org While this specific study does not use this compound as a substrate, the methodology is broadly applicable to the oxidation of aldehydes. The oxidation of the aldehyde to a carboxylic acid is a key transformation that can be used to synthesize a variety of derivatives.

Reactivity of the Nitro Group and Furan (B31954) Ring System

The nitro group and the furan ring in this compound are also sites of important chemical reactions, particularly reduction and electrophilic substitution.

Reduction Chemistry of Nitrofurans

The nitro group of nitrofurans is readily reduced to various other nitrogen-containing functional groups, such as nitroso, hydroxylamino, and amino groups. researchgate.netnih.gov This reduction is often the basis for the biological activity of nitrofuran compounds. researchgate.netplos.org The reduction can be achieved through chemical or enzymatic means. researchgate.netplos.org Type I nitroreductases, for example, catalyze the two-electron reduction of the nitro group to a hydroxylamine (B1172632) intermediate via a nitroso species. researchgate.net This hydroxylamine can then be further metabolized. researchgate.net

The reduction of the nitro group can be a complex process, proceeding through a six-electron reduction to ultimately form the amine. nih.gov The intermediate nitroso and hydroxylamino compounds are often highly reactive. nih.gov The specific reduction products can depend on the reaction conditions and the reducing agent used.

Table 3: Stepwise Reduction of the Nitro Group in Nitrofurans

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| R-NO₂ (Nitrofuran) | R-NO (Nitroso furan) | R-NHOH (Hydroxylamino furan) | R-NH₂ (Amino furan) |

Note: "R" represents the furan-2-carbaldehyde moiety.

Electrophilic Aromatic Substitution on the Furan Core

The furan ring is an electron-rich aromatic system and generally undergoes electrophilic aromatic substitution reactions readily, primarily at the C5 position. ijabbr.com However, the presence of the strongly electron-withdrawing nitro group at the C3 position and the aldehyde group at the C2 position deactivates the furan ring towards electrophilic attack. The nitro group can facilitate electrophilic substitution in some cases. smolecule.com Strong acids can cause polymerization of the furan ring, so milder reaction conditions are often required for electrophilic substitutions. ijabbr.com

While electrophilic substitution on the furan core of this compound is challenging due to the deactivating groups, such reactions are theoretically possible under specific conditions. For instance, nitration of furan itself typically occurs at the 2-position. ijabbr.com In the case of this compound, any further substitution would likely be directed to the less deactivated C5 position, though the reaction would be significantly slower than for furan itself.

Cycloaddition Reactions Involving Nitrated Furans

Nitrated furans, including this compound, exhibit notable reactivity in cycloaddition reactions, particularly the Diels-Alder reaction. The electron-withdrawing nature of the nitro group significantly influences the dienophilic character of the furan ring.

Theoretical studies using Density Functional Theory (DFT) have been instrumental in analyzing the reactivity of 3-nitrofuran as a dienophile in polar Diels-Alder reactions with various dienes of differing nucleophilicity. sciforum.netsciforum.netresearchgate.net These studies indicate that 3-nitrofuran possesses sufficient electrophilic character to act as a dienophile. sciforum.netresearchgate.net The strong electron-withdrawing effect of the nitro group enhances the dienophilic nature of the furan ring. conicet.gov.argrafiati.com

The regioselectivity of these reactions is a key aspect. Computational analysis predicts that the C2 position of 3-nitrofuran is the most electrophilic site. sciforum.netresearchgate.netconicet.gov.ar Consequently, it is expected to react preferentially with the most nucleophilic center of the diene. sciforum.netresearchgate.netconicet.gov.ar For instance, in the reaction with isoprene, where the difference in nucleophilicity between C1 and C4 is not substantial, the formation of both possible regioisomers is anticipated. sciforum.netconicet.gov.ar However, with more polarized dienes like Danishefsky's diene, a higher degree of regioselectivity is expected, with the reaction favoring the formation of one specific regioisomer. sciforum.netconicet.gov.ar Experimental observations in related nitrofuran systems have confirmed that cycloaddition often occurs selectively at the nitro-substituted double bond. conicet.gov.ar

The reaction mechanism can vary depending on the diene's nucleophilicity. With a less nucleophilic diene like isoprene, the reaction is predicted to proceed through a single asynchronous transition state. sciforum.netsciforum.netresearchgate.net In contrast, when more nucleophilic dienes such as 1-methoxy-1,3-butadiene (B1596040) or Danishefsky's diene are used, the reaction may involve two transition states and a reaction intermediate, suggesting a more stepwise mechanism. sciforum.netsciforum.netresearchgate.net This variation is attributed to the increased polar character of the reaction with more nucleophilic dienes. sciforum.netsciforum.netresearchgate.net

A characteristic feature of Diels-Alder reactions involving nitroaromatic compounds is the subsequent extrusion of the nitro group from the initial cycloadduct. grafiati.comresearchgate.net This elimination is typically a facile process that occurs under thermal conditions, leading to the formation of an aromatized product. conicet.gov.arresearchgate.netsciforum.net The primary adducts that retain the nitro group are generally not isolated. sciforum.netresearchgate.net

The extrusion of the nitro group often occurs as nitrous acid (HNO₂). sciforum.netresearchgate.net This elimination step is a key part of a domino process that involves the initial cycloaddition followed by this irreversible aromatization. sciforum.netgrafiati.com In some cases, particularly with dienes like Danishefsky's diene, the elimination of other groups, such as a methoxy (B1213986) group, can also occur in conjunction with the nitro group extrusion. sciforum.netresearchgate.net The driving force for this extrusion is the formation of a stable aromatic system. grafiati.com

Reaction Pathways in Derivatization Processes

The aldehyde group of this compound is a focal point for various derivatization reactions, leading to the formation of a wide range of heterocyclic compounds.

Hydrazones are readily formed through the condensation reaction of this compound with hydrazines or hydrazides. mdpi.comsoeagra.comresearchgate.net This reaction is a classic example of nucleophilic addition to the carbonyl group. The general mechanism involves a proton-catalyzed attack of the nucleophilic nitrogen atom of the hydrazine (B178648) on the electrophilic carbonyl carbon of the aldehyde. soeagra.com This initial attack forms a tetrahedral intermediate. soeagra.com Subsequently, this intermediate undergoes dehydration through the protonation of the hydroxyl group, followed by the elimination of a water molecule to yield the final hydrazone product. soeagra.com

The formation of these hydrazone derivatives is a versatile synthetic strategy. mdpi.comnih.govresearchgate.netsinop.edu.trmdpi.com Various studies have reported the synthesis of hydrazones from 5-nitrofuran-2-carbaldehyde (a related isomer) with a diverse range of hydrazides, often with the goal of producing compounds with specific biological activities. researchgate.netsinop.edu.trmdpi.com Mechanochemical methods, such as ball milling, have also been successfully employed for the synthesis of hydrazones from nitrofuran aldehydes, sometimes leading to quantitative yields. mdpi.com

| Reactants | Method | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-(Nitrophenyl)-furan-2-carbaldehyde and Isoniazid | Planetary Ball Mill (P7) | 6 cycles of 30 min | 98% | mdpi.com |

| 5-(Nitrophenyl)-furan-2-carbaldehyde and 3-Aminorhodanine | Planetary Ball Mill (P7) | 6 cycles of 30 min | 97% | mdpi.com |

| 5-Nitrofuran-2-carbaldehyde and Hydrazide Derivatives | Conventional Heating | EtOH, glacial AcOH, reflux, 3-4 h | Excellent | mdpi.com |

This compound can serve as a key building block in the synthesis of more complex polycyclic systems, such as tetrahydropyrimidines. The Biginelli reaction is a well-known multicomponent reaction used for the synthesis of dihydropyrimidinones and their derivatives, which can be further modified to tetrahydropyrimidines. nih.govnih.gov This reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a urea (B33335) or thiourea (B124793) derivative. nih.govnih.govjptcp.com

While direct examples using this compound in a Biginelli-type reaction are not prevalent in the searched literature, the general applicability of aromatic aldehydes in this reaction suggests its potential. For instance, various aromatic aldehydes are reacted with ethyl acetoacetate (B1235776) and urea to form tetrahydropyrimidine (B8763341) derivatives. jptcp.com In one study, N'-(6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonyl)benzenesulfonohydrazide derivatives were synthesized and subsequently reacted with 5-nitrofurfural (5-nitrofuran-2-carbaldehyde) to yield more complex structures. jptcp.com This indicates that the aldehyde function of the nitrofuran can react with the tetrahydropyrimidine scaffold. The reaction pathway likely involves the nucleophilic attack of an amine group from the tetrahydropyrimidine onto the aldehyde carbon of the nitrofuran.

Derivatives Chemistry and Analogues of Nitrofuran 2 Carbaldehyde

Conjugated Enone and Acrylaldehyde Derivatives (e.g., (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde)

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is a prominent derivative of 5-nitrofuran-2-carbaldehyde, characterized by an α,β-unsaturated aldehyde moiety. This extension of conjugation significantly influences the molecule's reactivity.

Synthesis and Reactivity:

The synthesis of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is often achieved through condensation reactions. For instance, the reaction of 5-nitrofuran-2-carbaldehyde with appropriate reagents can facilitate the formation of the acrylaldehyde structure. smolecule.com One documented method involves the reaction of (E)-3-(5-nitro-2-furyl)acrylaldehyde with acyl hydrazides, which proceeds under a nitrogen atmosphere to yield stable crystalline products with high efficiency. The presence of the α,β-unsaturated system and the aldehyde group makes it susceptible to various chemical transformations:

Nucleophilic Addition: The aldehyde group readily undergoes nucleophilic addition reactions. smolecule.com

Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid and its ester derivatives.

Reduction: The nitro group can be reduced to an amino group, leading to a different class of derivatives.

Cyclization Reactions: The conjugated system provides a framework for various cyclization reactions to form more complex heterocyclic structures.

The reactivity of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is influenced by both the aldehyde and the nitro functional groups, allowing it to react with a wide range of nucleophiles in organic synthesis. smolecule.com

Table 1: Physicochemical Properties of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

| Property | Value |

| Molecular Formula | C7H5NO4 |

| Molecular Weight | 167.12 g/mol |

| Appearance | Light Brown to Dark Yellow Solid |

| Solubility | Chloroform (B151607) (Slightly), DMSO (Slightly) |

| Storage | -20°C |

Data sourced from BOC Sciences.

Design and Synthesis of Furan-Pyrazolyl and Furan-Thiazolyl Scaffolds

The condensation of 5-nitrofuran-2-carbaldehyde with various nitrogen- and sulfur-containing nucleophiles is a common strategy for constructing furan-pyrazolyl and furan-thiazolyl hybrid molecules. These scaffolds are of significant interest in medicinal chemistry research. scispace.comnih.govfabad.org.tr

Furan-Pyrazolyl Scaffolds:

A series of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides have been designed and synthesized. researchgate.netresearchgate.net This was achieved through the condensation of 5-Amino-1H-pyrazole-4-carboxamides with 5-nitrofuran-2-carbaldehyde. scispace.comresearchgate.netresearchgate.net These complex structures merge the furan (B31954) and pyrazole (B372694) rings, creating molecules with potential for diverse biological interactions. nih.govresearchgate.net

Furan-Thiazolyl Scaffolds:

The Hantzsch thiazole (B1198619) synthesis is a key method for creating furan-thiazolyl derivatives. medipol.edu.tr For example, 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole derivatives have been synthesized in a two-step process. medipol.edu.tr The first step involves the reaction of 5-nitro-2-furaldehyde (B57684) diacetate with thiosemicarbazide (B42300) to form 5-nitrofuran-2-carbaldehyde thiosemicarbazone. medipol.edu.tr This intermediate is then reacted with various α-haloketones to yield the final thiazole derivatives. medipol.edu.tr Additionally, new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial properties. scispace.com

Table 2: Examples of Synthesized Furan-Pyrazolyl and Furan-Thiazolyl Derivatives

| Derivative Type | Synthetic Precursors | Resulting Scaffold |

| Furan-Pyrazolyl | 5-Amino-1H-pyrazole-4-carboxamides and 5-nitrofuran-2-carbaldehyde | N-aryl-3-(arylamino)-5-(((5-nitrofuran-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide |

| Furan-Thiazolyl | 5-nitrofuran-2-carbaldehyde thiosemicarbazone and α-haloketones | 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole |

Transition Metal Coordination Compounds with Nitrofuran-Derived Ligands

The 5-nitrofuran-2-carbaldehyde framework can be elaborated into ligands capable of coordinating with transition metals. Thiosemicarbazone derivatives, in particular, are excellent chelating agents.

The synthesis of 5-nitrofuran-2-carbaldehyde N(4)-allyl-3-thiosemicarbazone and its subsequent use in preparing coordination compounds with copper(II) and nickel(II) has been reported. studiamsu.md The thiosemicarbazone ligand in these complexes typically acts as a neutral or mono-deprotonated bidentate ligand, coordinating to the central metal ion through the azomethine nitrogen and the sulfur atom, forming a stable five-membered metallacycle. studiamsu.md

Similarly, complexes of Cu(II) derived from 5-nitrofuran-2-carboxaldehyde thiosemicarbazones have been synthesized and characterized. researchgate.net The nitrofurantoin (B1679001) molecule itself, which contains the 5-nitrofuran moiety, has been used as a multidentate chelating ligand to prepare complexes with Ti(III), Cr(III), and Fe(III). cerist.dz In these complexes, nitrofurantoin can exhibit tetradentate coordination. cerist.dz The coordination of the nitro group has also been studied, with infrared spectroscopy suggesting it can behave as a monodentate ligand in some complexes. cerist.dz

The development of coordination polymers based on {CuI[P4Mo6]2} units incorporating in situ converted tetrapyridyl ligands has been explored for the trace analysis of nitrofuran antibiotics. acs.orgacs.orgnih.gov

Table 3: Coordination Behavior of Nitrofuran-Derived Ligands

| Ligand | Metal Ion(s) | Coordination Mode |

| 5-nitrofuran-2-carbaldehyde N(4)-allyl-3-thiosemicarbazone | Cu(II), Ni(II) | Bidentate (N, S donors) |

| 5-nitrofuran-2-carboxaldehyde thiosemicarbazones | Cu(II) | Bidentate |

| Nitrofurantoin | Ti(III), Cr(III), Fe(III) | Tetradentate |

Oxime Derivatives and Their Structural Chemistry

The reaction of 5-nitrofuran-2-carbaldehyde with hydroxylamine (B1172632) hydrochloride yields 5-nitrofuran-2-carbaldehyde oxime. ijprajournal.comprepchem.com Oximes are a class of compounds with the general formula R1R2C=NOH and are known for their crystallinity. ijprajournal.com

The structural chemistry of (Z)-5-nitrofuran-2-carbaldehyde oxime has been investigated using X-ray crystallography and Hirshfeld surface analysis. eurjchem.com These studies revealed that the major intermolecular interaction is a classical N—H···O hydrogen bond, which links the molecules into C3 chains. eurjchem.comdntb.gov.ua Secondary interactions, including those involving the oxygen atoms of the nitro group, further connect these chains. eurjchem.com The synthesis of various oxime derivatives and their O-substituted ethers has been reported, highlighting the versatility of the oxime functional group for further chemical modification. tubitak.gov.tr Oximes and their derivatives are considered important intermediates in organic synthesis. ijprajournal.com

Table 4: Properties of 5-Nitrofuran-2-carbaldehyde Oxime

| Property | Value |

| CAS Number | 555-15-7 |

| Molecular Formula | C5H4N2O4 |

| Molecular Weight | 156.0963 g/mol |

| Form | Solid |

| Melting Point | >130°C (decomposes) |

Data sourced from AA Blocks. aablocks.com

Fused Heterocyclic Systems Derived from Nitrofuran Precursors (e.g., Benzofuranones)

The 5-nitrofuran-2-carbaldehyde moiety serves as a building block for the synthesis of various fused heterocyclic systems. For instance, the Groebke–Blackburn–Bienaymé multicomponent reaction has been utilized to prepare a diverse set of 5-nitrofuran-tagged imidazo-fused azines and azoles. nih.gov This one-pot reaction allows for the rapid assembly of complex molecular architectures from simple starting materials.

An example is the synthesis of N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine and its derivatives. nih.gov Furthermore, 9-substituted 2-(5-nitrofuran-2-yl)-9H-imidazo[1,2-a]benzimidazoles have been synthesized for the first time via the cyclization of quaternary salts derived from 1-substituted benzimidazol-2-amines and 2-bromo-1-(5-nitrofuran-2-yl)ethan-1-one. researchgate.net

While the direct synthesis of benzofuranones from 3-nitrofuran-2-carbaldehyde is not extensively detailed in the provided results, the general principle of using nitrofuran precursors for constructing fused systems is well-established. researchgate.netbvsalud.org The reactivity of the nitrofuran ring and its substituents allows for various cyclization strategies to access a wide range of fused heterocyclic structures. scholaris.ca

Table 5: Examples of Fused Heterocyclic Systems from Nitrofuran Precursors

| Reaction Type | Precursors | Fused System |

| Groebke–Blackburn–Bienaymé | 5-nitrofurancarboxaldehyde, aminopyridine, isocyanide | Imidazo[1,2-a]pyridines |

| Cyclization of Quaternary Salts | 1-substituted benzimidazol-2-amines, 2-bromo-1-(5-nitrofuran-2-yl)ethan-1-one | Imidazo[1,2-a]benzimidazoles |

Computational Chemistry and Theoretical Modeling of Nitrofuran Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, rooted in quantum mechanics, allow for the detailed examination of molecular structure and energetics.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, including molecules. dntb.gov.uamdpi.comresearchgate.net It has proven to be a reliable approach for predicting the ground-state properties of nitrofuran derivatives. sciforum.netuchile.cl DFT calculations are employed to determine various molecular characteristics, such as optimized geometry, vibrational frequencies, and electronic properties. bhu.ac.inmdpi-res.com The theory's strength lies in its balance between accuracy and computational cost, making it suitable for a range of molecular systems. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Different functionals, such as B3LYP and wB97X-D, are designed to approximate the complex electron exchange and correlation energies. The B3LYP functional is a popular hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with DFT exchange and correlation. mdpi-res.comresearchgate.net The wB97X-D functional is a range-separated hybrid functional that includes empirical dispersion corrections, making it particularly suitable for systems where non-covalent interactions are important. researchgate.netresearchgate.net For instance, studies have shown that the wB97X-D functional can provide a good description of hydrogen bonding interactions in nitrofuran systems. researchgate.net

The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, also impacts the quality of the results. Larger basis sets, such as 6-311G(d,p) or 6-31+g(d,p), generally provide more accurate descriptions of the electronic distribution in a molecule. bhu.ac.inmdpi.com The selection of the appropriate functional and basis set is a critical step in obtaining meaningful and reliable computational results. researchgate.net

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. researchgate.net For molecules with flexible bonds, such as the side chain of some nitrofuran derivatives, conformational analysis is performed to identify the different possible spatial arrangements (conformers) and their relative energies. mdpi.comacs.org

In the case of nitrofuran derivatives, the orientation of the nitro group and the aldehyde group relative to the furan (B31954) ring can significantly influence the molecule's properties. conicet.gov.ar Theoretical calculations have shown that for some nitrofurans, different conformations can coexist, with the stability of each being influenced by factors such as intramolecular hydrogen bonding. uchile.cl For example, a study on 5-nitro-2-furaldehyde (B57684) semicarbazone revealed the existence of different conformers with varying energies, highlighting the importance of conformational flexibility. mdpi.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide valuable descriptors that help in predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. researchgate.net For nitrofuran derivatives, the distribution and energies of the HOMO and LUMO are crucial for understanding their biological activity, as these orbitals are often involved in charge-transfer interactions with biological targets. researchgate.net The nitro group, being a strong electron-withdrawing group, significantly influences the energy and localization of the LUMO in these compounds. rsc.org

Interactive Table: Frontier Molecular Orbital Data for Selected Nitrofuran Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Nitrofuran A | -6.5 | -2.0 | 4.5 |

| Nitrofuran B | -7.0 | -2.5 | 4.5 |

| Nitrofuran C | -6.8 | -2.2 | 4.6 |

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and chemical hardness. The chemical potential (μ) of a molecule is related to its electronegativity and represents the tendency of electrons to escape from the system. mdpi.com It is calculated from the energies of the HOMO and LUMO. nih.gov

Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to changes in its electron distribution. mdpi.com Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive. mdpi.comnih.gov These parameters are valuable for predicting the reactivity of nitrofuran systems and understanding their interaction with other molecules. researchgate.net For instance, a cocrystal of nitrofurantoin (B1679001) was found to be softer and more chemically reactive than the pure drug, as indicated by its lower HOMO-LUMO energy gap and higher softness value. researchgate.net

Interactive Table: Chemical Reactivity Descriptors for a Model Nitrofuran System

| Parameter | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.25 |

| Chemical Hardness (η) | 2.25 |

| Global Softness (S) | 0.44 |

| Global Electrophilicity Index (ω) | 3.99 |

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the reactive behavior of a molecule. uni-muenchen.de It is plotted by mapping the electrostatic potential onto a constant electron density surface, visually representing the charge distribution of a molecule from the perspective of an approaching electrophile or nucleophile. uni-muenchen.de The MEP surface allows for the prediction of reactive sites for electrophilic and nucleophilic attacks, as well as studies of hydrogen-bonding interactions. researchgate.net

In an MEP map, different potential values are represented by various colors. Regions with the most negative potential, typically colored red, are characterized by an excess of electrons and are favorable sites for electrophilic attack. uni-muenchen.de Conversely, regions with the most positive potential, shown in blue, are electron-deficient and indicate favorable sites for nucleophilic attack. uni-muenchen.de Green areas represent neutral or zero potential.

For 3-Nitrofuran-2-carbaldehyde, computational studies on similar nitrofuran derivatives suggest a distinct electrostatic potential distribution. researchgate.nettandfonline.com

Negative Regions: The most significant negative potential is expected to be localized around the oxygen atoms of the nitro (NO₂) group and the oxygen atom of the aldehyde (CHO) group. researchgate.nettandfonline.com These regions are susceptible to electrophilic attack and are the primary hydrogen bond acceptor sites.

Positive Regions: Positive potential is anticipated over the hydrogen atoms of the furan ring, indicating their susceptibility to nucleophilic attack. researchgate.net

Intermolecular Interactions and Non-Covalent Bonding Analysis

The analysis of intermolecular and intramolecular interactions is fundamental to understanding the solid-state properties, crystal packing, and biological recognition mechanisms of molecules. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Reduced Density Gradient (RDG) analysis are employed to characterize these non-covalent interactions in detail. researchgate.netresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonds and intermolecular interactions based on the topology of the electron density (ρ(r)). researchgate.netwikipedia.org QTAIM defines atoms as open quantum systems and analyzes the critical points (CPs) of the electron density, where the gradient of the density is zero. wikipedia.org

The analysis of bond critical points (BCPs) is particularly useful for characterizing the nature and strength of interactions. For nitrofuran systems, QTAIM has been effectively used to study intra- and intermolecular hydrogen bonds. researchgate.netresearchgate.net The topological properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), allow for the classification of bonds. For instance, a positive Laplacian value indicates a closed-shell interaction, typical of hydrogen bonds and van der Waals forces, while a negative value signifies a shared-shell interaction, characteristic of covalent bonds. researchgate.net Studies on nitrofuran co-crystals have used QTAIM to confirm the presence and evaluate the strength of hydrogen bonds, such as N-H···O and O-H···O interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular wavefunctions into a localized Lewis-like bonding picture, consisting of one-center lone pairs and two-center bonds. uni-muenchen.deq-chem.com This method is instrumental in studying intramolecular charge transfer and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. taylorandfrancis.com

For a molecule like this compound, NBO analysis would reveal key electronic features:

Charge Distribution: Significant negative natural charges are expected on the highly electronegative oxygen and nitrogen atoms of the nitro and aldehyde groups. tandfonline.comresearchgate.net

Hyperconjugative Interactions: Important stabilizing interactions would likely involve electron donation from the lone pairs (LP) of the furan ring oxygen and the nitro group oxygens to the antibonding orbitals (σ* or π*) of adjacent bonds. taylorandfrancis.com

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) - Representative | Interaction Type |

| LP (O) of Furan Ring | π* (C=C) | High | Ring Stabilization |

| LP (O) of Nitro Group | π* (N=O) | High | Nitro Group Resonance |

| LP (O) of Aldehyde | π* (C=C) | Moderate | Conjugation with Ring |

| π (C=C) | π* (C=C) | Moderate | π-Delocalization in Ring |

Table 1: Representative NBO donor-acceptor interactions expected in this compound and their qualitative stabilization energies (E(2)). The values are illustrative based on typical findings for conjugated systems.

Reduced Density Gradient (RDG) for Weak Interactions

The Reduced Density Gradient (RDG) method is a powerful tool for visualizing and characterizing weak non-covalent interactions (NCIs) in real space. researchgate.net It is based on the relationship between the electron density (ρ(r)) and its gradient (∇ρ(r)). chemrxiv.org The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, allowing for the differentiation of various interaction types. tandfonline.com

This analysis generates three-dimensional isosurfaces that identify regions of specific interactions:

Hydrogen Bonds: Appear as strong, attractive interactions.

Van der Waals Interactions: Characterized by weak attraction.

Steric Repulsion: Identified by strong, repulsive interactions, often within rings. tandfonline.comresearchgate.net

In studies of nitrofuran derivatives, RDG analysis, often combined with QTAIM, provides a comprehensive visual map of the non-covalent interactions that govern molecular conformation and crystal packing. researchgate.net For this compound, RDG plots would help visualize potential weak intramolecular hydrogen bonds and van der Waals contacts between the nitro and aldehyde groups and the furan ring.

Spectroscopic Property Prediction through Computational Methods

Computational methods, particularly DFT, are widely used to predict and interpret the vibrational spectra (Infrared and Raman) of molecules. scirp.orgacs.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that serves as a powerful aid in the assignment of experimental spectral bands. scirp.orgscifiniti.com

Theoretical Vibrational Spectra (IR, Raman)

Theoretical calculations of vibrational frequencies are typically performed on the optimized geometry of the molecule. scirp.org However, calculated harmonic frequencies are often systematically higher than the experimental frequencies observed in IR and Raman spectra. This discrepancy arises primarily from the neglect of anharmonicity in the theoretical model and the use of finite basis sets. scirp.org To improve the agreement with experimental data, the computed frequencies are often uniformly scaled by an empirical scaling factor. scifiniti.com

For this compound, the vibrational spectrum can be predicted by calculating the frequencies associated with its constituent functional groups. The table below presents the expected vibrational modes and their approximate calculated wavenumbers based on DFT studies of similar compounds. scirp.orgscifiniti.commdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (Scaled) | Expected Intensity |

| C-H Stretch (Aldehyde) | -CHO | ~2850 - 2750 | Medium (IR) |

| C=O Stretch (Aldehyde) | -CHO | ~1700 - 1680 | Strong (IR) |

| NO₂ Asymmetric Stretch | -NO₂ | ~1560 - 1520 | Strong (IR) |

| NO₂ Symmetric Stretch | -NO₂ | ~1350 - 1330 | Strong (IR) |

| Furan Ring Stretch | C=C, C-O | ~1600 - 1450 | Medium-Strong |

| C-H in-plane bend | Furan Ring | ~1250 - 1000 | Medium |

| C-H out-of-plane bend | Furan Ring | ~950 - 750 | Strong (IR) |

| NO₂ Bending | -NO₂ | ~850 | Medium |

Table 2: Predicted vibrational frequencies for key functional groups in this compound based on theoretical DFT calculations.

This theoretical data is crucial for a precise assignment of the bands observed in the experimental IR and Raman spectra of this compound, providing a deeper understanding of its molecular structure and bonding. db-thueringen.devscht.cz

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular basis of a compound's activity. The process involves sampling a vast number of orientations and conformations of the ligand within the binding site of the target and scoring them based on their binding affinity.

For nitrofuran derivatives, molecular docking studies have been pivotal in understanding their antimicrobial and anticancer activities. The nitro group is often crucial for mediating interactions with biological targets. researchgate.net For example, derivatives of the isomeric 5-nitrofuran-2-carbaldehyde have been the subject of numerous docking studies to predict their interaction with various enzymes.

One common target for nitrofuran-based antibacterial agents is bacterial nitroreductase, an enzyme essential for their mechanism of action. researchgate.netmdpi.com Docking studies have shown that nitrofuran derivatives can fit into the active site of these enzymes, with the nitro group positioned for reduction, which is a key activation step. mdpi.comnih.gov

In the context of anticancer research, derivatives of 5-nitrofuran-2-carbaldehyde have been docked into the active site of the mammalian target of rapamycin (B549165) (mTOR), a protein kinase that is often deregulated in cancer. nih.gov A study on 1,2,4-triazine (B1199460) derivatives showed that a compound synthesized from 5-nitrofuran-2-carbaldehyde exhibited a strong binding affinity for the mTOR receptor. nih.gov

Table 2: Example of Molecular Docking Results for a 5-Nitrofuran-2-carbaldehyde Derivative

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Hydroxymethyl nitrofurantoin | E. coli nitroreductase (1YLU) | -8.8 | GLU 165, ARG 10, ARG 207, SER 39, SER 12, GLN 142, LYS 205 |

Data sourced from a molecular docking study of nitrofuran derivatives as urinary tract anti-infective agents. ajprd.com

These predictive models are invaluable for structure-based drug design, allowing for the rational optimization of ligand structures to improve their binding affinity and selectivity for a desired biological target. nih.govajprd.comtandfonline.com

Nonlinear Optical (NLO) Property Calculations

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups are promising candidates for NLO materials.

The computational prediction of NLO properties, such as the first hyperpolarizability (β), is a key step in the design of new NLO materials. Density functional theory is a commonly used method for these calculations. The presence of the electron-withdrawing nitro group and the π-conjugated furan ring in nitrofuran structures suggests they may possess interesting NLO properties.

While specific NLO property calculations for this compound are not readily found in the literature, studies on related compounds provide a basis for what might be expected. For instance, research on chalcones derived from the isomeric 5-nitrofuran-2-carbaldehyde has explored their potential as NLO materials. nih.govorientjchem.org These studies involve the synthesis of compounds with a donor-π-acceptor (D-π-A) framework, where the nitrofuran moiety acts as the acceptor. The investigation of their NLO properties is often a combination of experimental techniques like the Kurtz-Perry powder method and theoretical calculations.

The computational approach typically involves optimizing the molecular geometry and then calculating the static and dynamic hyperpolarizabilities using DFT. These calculations help to establish a structure-property relationship, guiding the synthesis of new molecules with enhanced NLO responses. The delocalization of π-electrons across the molecule, influenced by the donor and acceptor groups, is a key factor in determining the magnitude of the NLO effect. faccts.de

Advanced Analytical Methodologies for Trace Analysis in Chemical Research

Chromatographic-Mass Spectrometric Approaches for Nitrofuran Metabolites

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of nitrofuran metabolites, offering unparalleled selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the determination of nitrofuran metabolites. nih.gov This method provides excellent separation capabilities and superior performance in both qualitative and quantitative analyses. nih.gov The typical LC-MS/MS workflow involves the acid-catalyzed release of protein-bound metabolites, followed by derivatization. vliz.be The derivatized analytes are then separated on a liquid chromatography column and detected by a tandem mass spectrometer. vliz.be

The use of electrospray ionization (ESI) in positive mode is common for the detection of derivatized nitrofuran metabolites. vliz.beicm.edu.pl Multiple reaction monitoring (MRM) is employed for quantification and confirmation, typically monitoring two transitions per compound to ensure high specificity. thermofisher.comvliz.be

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

While less common than LC-MS/MS for nitrofuran analysis, gas chromatography-tandem mass spectrometry (GC-MS/MS) can also be utilized. This technique requires the derivatization of the polar nitrofuran metabolites to increase their volatility for gas chromatographic separation. The high separation efficiency of capillary GC columns combined with the selectivity of tandem mass spectrometry allows for sensitive detection.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) represents a significant advancement in the analysis of nitrofuran metabolites. nih.govupm.edu.my By utilizing columns with smaller particle sizes, UHPLC systems achieve faster separations and higher resolution compared to conventional HPLC. nih.gov This results in improved sensitivity and shorter analysis times. shimadzu.com UHPLC-MS/MS methods have been successfully developed for the simultaneous determination of multiple nitrofuran metabolites in various complex matrices. nih.govupm.edu.my These methods demonstrate excellent sensitivity and selectivity, meeting the stringent requirements for trace-level detection. waters.com

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a crucial step in the analysis of nitrofuran metabolites, as it improves their chromatographic behavior and enhances their ionization efficiency for mass spectrometric detection. perkinelmer.comresearchgate.net The most common derivatizing agent used is 2-nitrobenzaldehyde (B1664092) (NBA), which reacts with the amino group of the metabolites. upm.edu.myfoodhygiene.or.kr This reaction is typically carried out under acidic conditions and elevated temperatures to facilitate the release of the bound metabolites from proteins and subsequent derivatization. upm.edu.my The resulting nitrophenyl derivatives are more amenable to chromatographic separation and produce a stronger signal in the mass spectrometer. perkinelmer.com

Researchers have explored various strategies to optimize the derivatization process, including the use of alternative derivatizing agents and reaction conditions. For instance, 5-nitro-2-furaldehyde (B57684) has been proposed as a derivatizing agent, which can significantly shorten the reaction time. researchgate.net Microwave-assisted derivatization has also been investigated as a rapid alternative to conventional heating methods. nih.govnih.gov

Method Validation and Performance Characteristics in Research Settings

The validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results. Method validation for nitrofuran analysis typically assesses several key performance characteristics in accordance with established guidelines. foodhygiene.or.krnih.gov

Linearity: The linearity of the method is evaluated by analyzing calibration standards at different concentrations. A linear response is expected over a defined range, with correlation coefficients (R²) typically greater than 0.99. upm.edu.myshimadzu.com

Recovery: Recovery studies are performed to determine the efficiency of the extraction and analytical procedure. This is assessed by analyzing blank samples fortified with known amounts of the analytes. Recoveries are generally expected to be within a range of 80-120%. upm.edu.mynih.gov

Precision: The precision of the method is evaluated in terms of repeatability (intra-day precision) and reproducibility (inter-day precision). It is expressed as the relative standard deviation (RSD) of replicate measurements. RSD values are typically required to be below 15% or 20%, depending on the concentration level. icm.edu.plupm.edu.my

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. upm.edu.myacs.org These values are crucial for ensuring that the method is sensitive enough for trace-level analysis.

Below is a table summarizing the performance characteristics of a validated UHPLC-MS/MS method for the determination of nitrofuran metabolites.

| Parameter | Performance Characteristic |

| Linearity (R²) | 0.990–0.998 nih.gov |

| Recovery | 88.9% to 107.3% nih.gov |

| Repeatability (RSD) | < 9.4% nih.gov |

| Within-Laboratory Reproducibility (RSD) | < 10.7% nih.gov |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg upm.edu.my |

| Limit of Quantitation (LOQ) | 0.4 - 1.0 µg/kg upm.edu.my |

Q & A

Q. Q1. What are the optimal synthetic pathways for producing high-purity 3-Nitrofuran-2-carbaldehyde, and how can reaction intermediates be characterized?

Answer: Synthesis typically involves nitration of furan derivatives followed by aldehyde functionalization. Key steps include:

- Stepwise nitration : Use mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions like over-nitration or ring degradation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate intermediates.

- Intermediate characterization :

Q. Q2. How can researchers validate the structural integrity of this compound using crystallographic and spectroscopic methods?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths and angles (e.g., C=O at ~1.21 Å, C-NO₂ at ~1.47 Å) to confirm regiochemistry. Use SHELXL for refinement .

- FT-IR spectroscopy : Identify key functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, nitro symmetric/asymmetric stretches ~1520/1350 cm⁻¹) .

- Mass spectrometry (EI/ESI) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or CHO groups) .

Q. Q3. What stability considerations are critical for storing and handling this compound in experimental workflows?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (nitro groups are UV-sensitive).

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the aldehyde to carboxylic acid.

- Reactivity screening : Test compatibility with common solvents (e.g., DMSO may induce decomposition) via TLC monitoring .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Answer: